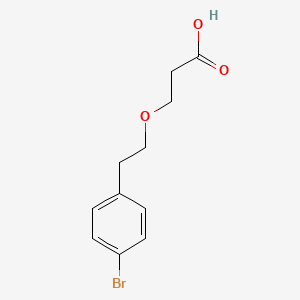
N-(3-Aminopropyl)maleimide hydrochloride salt
Overview
Description
N-(3-Aminopropyl)maleimide hydrochloride salt: is a chemical compound with the molecular formula C7H11ClN2O2. It is known for its unique structure, which includes a maleimide group and an aminopropyl chain. This compound is often used in various scientific research applications due to its reactivity and ability to form stable conjugates with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)maleimide hydrochloride salt typically involves the reaction of maleimide with 3-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Maleimide and 3-aminopropylamine.
Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Procedure: Maleimide is dissolved in water, and 3-aminopropylamine is added dropwise. Hydrochloric acid is then added to the mixture to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the product precipitates out.
Purification: The precipitated product is filtered, washed with water, and dried to obtain this compound
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminopropyl)maleimide hydrochloride salt undergoes various chemical reactions, including:
Substitution Reactions: The aminopropyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The maleimide group can undergo addition reactions with nucleophiles.
Condensation Reactions: The compound can form stable conjugates with other molecules through condensation reactions.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Nucleophiles: For substitution and addition reactions.
Catalysts: Such as acids or bases to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to the maleimide group can result in the formation of various substituted maleimides .
Scientific Research Applications
Chemistry: N-(3-Aminopropyl)maleimide hydrochloride salt is used as a building block in organic synthesis. It is employed in the preparation of various functionalized molecules and polymers .
Biology: In biological research, this compound is used for the modification of biomolecules. It can form stable conjugates with proteins, peptides, and other biomolecules, making it useful in bioconjugation and labeling studies .
Medicine: Its ability to form stable conjugates with therapeutic agents makes it a valuable tool in the development of targeted drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)maleimide hydrochloride salt involves its reactivity with nucleophiles. The maleimide group is highly reactive towards nucleophiles, allowing it to form stable conjugates with various molecules. This reactivity is exploited in bioconjugation and labeling studies, where the compound is used to modify biomolecules .
Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic groups on biomolecules, such as amino and thiol groups. The compound forms covalent bonds with these groups, resulting in stable conjugates. This property is utilized in various applications, including drug delivery and diagnostic assays .
Comparison with Similar Compounds
- N-(3-Aminopropyl)methacrylamide hydrochloride
- N-(3-Aminopropyl)acrylamide hydrochloride
- N-(3-Aminopropyl)maleamic acid
Comparison: N-(3-Aminopropyl)maleimide hydrochloride salt is unique due to its maleimide group, which provides high reactivity towards nucleophiles. This distinguishes it from similar compounds like N-(3-Aminopropyl)methacrylamide hydrochloride and N-(3-Aminopropyl)acrylamide hydrochloride, which have different functional groups and reactivity profiles. The maleimide group allows for the formation of stable conjugates, making it particularly useful in bioconjugation and labeling applications .
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)propylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-4-1-5-9-6(10)2-3-7(9)11;/h2-3H,1,4-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVOTZVQRDVUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Methoxyethyl 2-[4-(2-chloroacetyl)phenyl]sulfanylpropanoate](/img/structure/B7906407.png)
![2-[(4-methoxyphenyl)methyl]-4-oxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B7906409.png)

![[Cyano(cyclohexyl)methyl]azanium;chloride](/img/structure/B7906424.png)
![6-amino-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B7906438.png)
![3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B7906447.png)
![5-Bromo-6,7-dimethylbenzo[d]oxazol-2-amine](/img/structure/B7906449.png)
